

A Technical Guide to the Natural Sources of Amabiline and Related Pyrrolizidine Alkaloids

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Compound of Interest

Compound Name: Amabiline

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This document provides a comprehensive overview of the natural sources, biosynthesis, and extraction of **amabiline** and its related pyrrolizidine alkaloids (PAs). Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores[1]. Their diverse biological activities, including significant hepatotoxicity, make them a subject of intense research in toxicology and drug development[1][2][3].

Amabiline, a monoester PA, serves as a key example within this class[4].

Principal Natural Sources

Amabiline and its structural analogs are predominantly found in species belonging to the Boraginaceae family. The primary plant genera known to produce these alkaloids are detailed below.

- **Cynoglossum (Hound's Tongue):** The genus *Cynoglossum* is a well-documented source of various PAs[2][5]. **Amabiline** was first isolated from *Cynoglossum amabile*[4][6]. Other species, such as *Cynoglossum officinale*, are also known to contain high concentrations of toxic PAs[7]. The alkaloids present in *C. amabile* include **amabiline**, echinatine, heliosupine, supinine, and lasiocarpine[2].
- **Borago officinalis (Borage):** Commonly cultivated as a garden herb, Borage is another significant source of **amabiline**[4]. The alkaloid is found in the seeds, flowers, and leaves of

the plant[4][8][9]. Besides **amabiline**, *Borago officinalis* contains other PAs such as lycopsamine, intermedine, supinine, and thesinine[8][9][10].

- **Amsinckia (Fiddlenecks):** Species within the *Amsinckia* genus, commonly known as Fiddlenecks, are recognized producers of PAs and are a known cause of livestock poisoning[3][11][12]. While **amabiline** has been tentatively identified in some *Amsinckia* species, the more commonly reported PAs are lycopsamine and intermedine, along with their acetyl derivatives[12][13].
- **Other Potential Sources:** The monoester PA **amabiline** has also been observed in *Cryptantha crassipes*, suggesting that the *Cryptantha* genus may be another source of these alkaloids[13].

Quantitative Analysis of Alkaloid Content

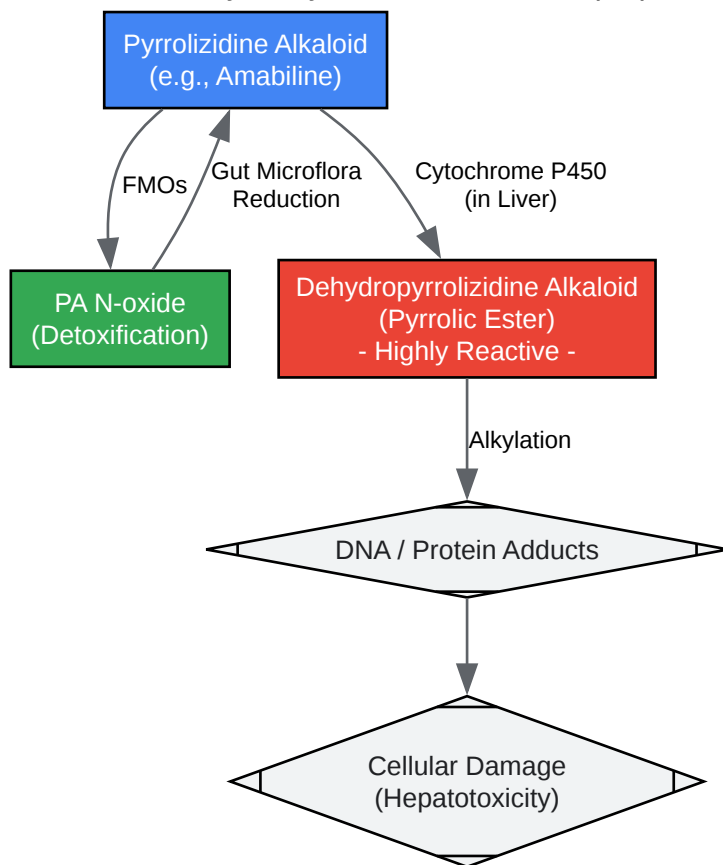
The concentration of **amabiline** and related PAs varies significantly between plant species, the specific part of the plant, developmental stage, and environmental conditions[1]. The following table summarizes available quantitative data.

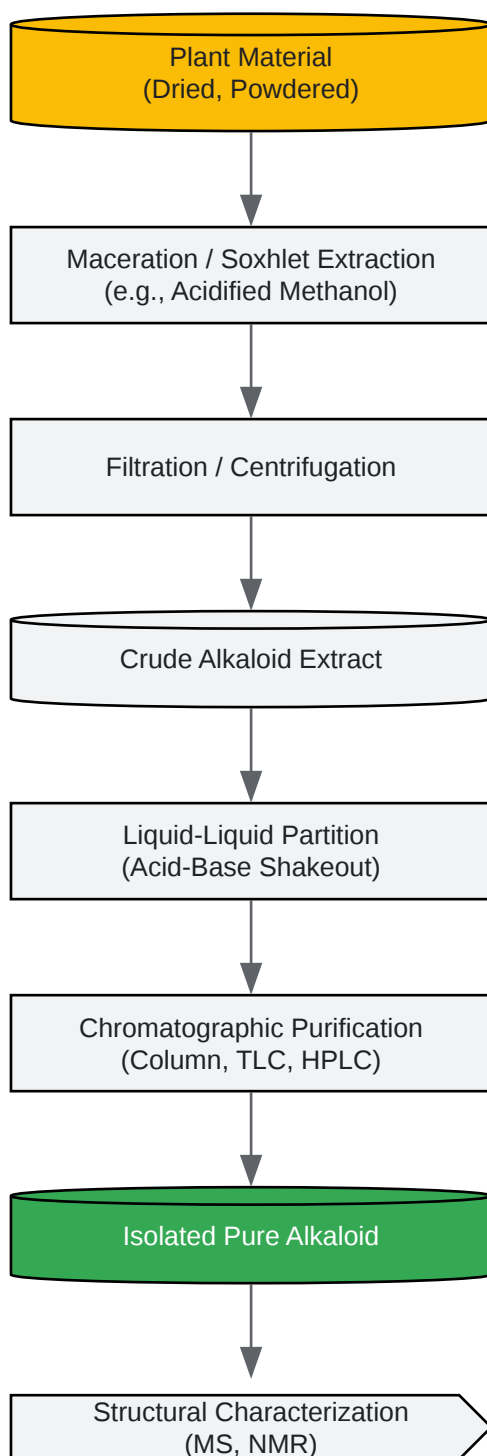
Plant Species	Plant Part	Alkaloid(s)	Concentration (% of dry weight)	Reference
<i>Borago officinalis</i>	Crude Alkaloid Extract	Amabiline	0.002%	[8]
<i>Borago officinalis</i>	Leaves & Stems	Total PAs	< 0.001%	[10]
<i>Cynoglossum officinale</i>	Dry Matter	Total PAs	0.6% - 2.1%	[7]
<i>Amsinckia intermedia</i>	Whole Plant	Lycopsamine, Intermedine & derivatives	2.0%	[12]

Biosynthesis and Metabolic Activation

Pyrrolizidine alkaloids are synthesized in plants from common amino acid precursors. The core structure, a necine base, is derived from L-ornithine. The acidic portion, known as necic acid, is formed from other amino acids[1]. In **amabiline**, the necine base is supinidine, and the necic acid is viridifloric acid, which is derived from L-valine[1][4].

Metabolic Pathway of Pyrrolizidine Alkaloid (PA) Toxicity





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